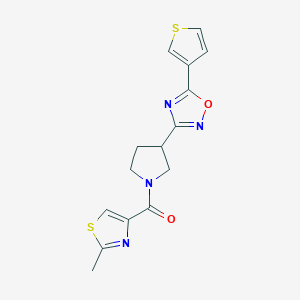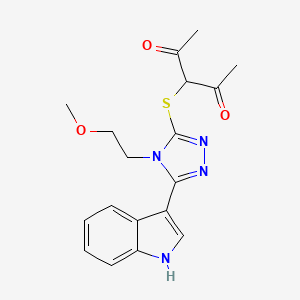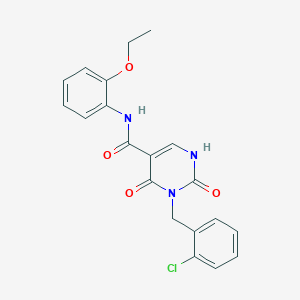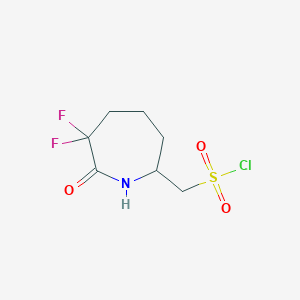![molecular formula C9H17NS B2444717 9-Thia-2-azaspiro[5.5]undecane CAS No. 86697-02-1](/img/structure/B2444717.png)
9-Thia-2-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-Thia-2-azaspiro[5.5]undecane is a chemical compound with the molecular formula C9H17NS and a molecular weight of 171.30 . It is a bicyclic compound with an intriguing molecular structure.
Synthesis Analysis
The synthesis of 9-Thia-2-azaspiro[5.5]undecanes involves the use of 4-Bromo-4-formyltetrahydrothiopyrans. These were synthesized from 4-formyltetrahydrothiopyrans. Alkylation of these products with ethyl bromoacetate and ethyl acrylate gave, respectively, their di- and monosubstituted derivatives .Scientific Research Applications
Chiral Synthesis Applications
- Chiral Synthesis from D-Fructose: Syntheses of chiral compounds, including (R)-1,4,7,10-tetraoxaspiro[5.5]undecane and related compounds, from D-fructose have been reported, where the chirality is defined by the configuration of the anomeric carbon atom of the glycoside (Chan, Hough, & Richardson, 1982).
Biological Activity
- CCR8 Antagonists: Compounds derived from 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane have been claimed as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).
- Complexing Properties of Ligands: Compounds derived from 1,4,7-trioxa-10-azaspiro[5.5]undecane showed potential in the complexing properties for alkaline and alkaline-earth cations (Garcia et al., 1998).
Synthesis and Chemical Properties
- Bioactive Synthesis: 1,9-Diazaspiro[5.5]undecanes have been synthesized and discussed for their potential use in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).
- Synthesis of Thiazinanes Derivatives: Thiazinanes derivatives, such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, have shown significant drug potential, including anti-HIV activity (Hassan, Bräse, Aly, & Tawfeek, 2020).
- Synthesis of Silaazaspiro Decanes: Synthesis of N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane and related compounds have shown cytotoxic action against human cancer cells (Rice, Sheth, & Wheeler, 1973).
properties
IUPAC Name |
9-thia-2-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNPSSAXCDZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCSCC2)CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Thia-2-azaspiro[5.5]undecane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide](/img/structure/B2444637.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2444638.png)
![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclopropanecarboxamide](/img/structure/B2444639.png)
![2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride](/img/structure/B2444641.png)
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride](/img/structure/B2444642.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2444643.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2444644.png)

![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2444652.png)


![3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione](/img/structure/B2444657.png)